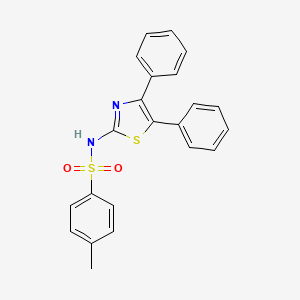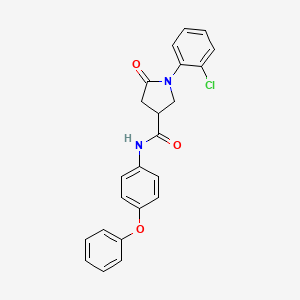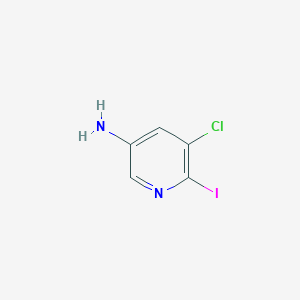![molecular formula C37H38N2O8 B12455569 3,3'-Methanediylbis[6-({[4-(propan-2-yl)phenoxy]acetyl}amino)benzoic acid]](/img/structure/B12455569.png)
3,3'-Methanediylbis[6-({[4-(propan-2-yl)phenoxy]acetyl}amino)benzoic acid]
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-({3-CARBOXY-4-[2-(4-ISOPROPYLPHENOXY)ACETAMIDO]PHENYL}METHYL)-2-[2-(4-ISOPROPYLPHENOXY)ACETAMIDO]BENZOIC ACID is a complex organic compound characterized by its unique molecular structure
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-({3-CARBOXY-4-[2-(4-ISOPROPYLPHENOXY)ACETAMIDO]PHENYL}METHYL)-2-[2-(4-ISOPROPYLPHENOXY)ACETAMIDO]BENZOIC ACID typically involves multiple steps, including the formation of intermediate compounds. The process often starts with the preparation of 4-isopropylphenol, which undergoes a series of reactions to introduce the necessary functional groups. The reaction conditions, such as temperature, pressure, and the use of catalysts, are carefully controlled to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated equipment. The process is optimized for efficiency, cost-effectiveness, and environmental sustainability. Advanced techniques such as continuous flow reactors and high-throughput screening may be employed to streamline the production process.
化学反应分析
Types of Reactions
5-({3-CARBOXY-4-[2-(4-ISOPROPYLPHENOXY)ACETAMIDO]PHENYL}METHYL)-2-[2-(4-ISOPROPYLPHENOXY)ACETAMIDO]BENZOIC ACID can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states, which may alter its chemical properties.
Reduction: Reduction reactions can be used to modify the functional groups present in the compound.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various catalysts. The reaction conditions, such as solvent choice, temperature, and pH, are optimized to achieve the desired transformation.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
科学研究应用
5-({3-CARBOXY-4-[2-(4-ISOPROPYLPHENOXY)ACETAMIDO]PHENYL}METHYL)-2-[2-(4-ISOPROPYLPHENOXY)ACETAMIDO]BENZOIC ACID has a wide range of applications in scientific research:
Chemistry: The compound is used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: It may be used in studies involving enzyme interactions and protein binding.
Medicine: The compound has potential therapeutic applications, including as a drug candidate for treating various diseases.
Industry: It can be used in the development of new materials with specific properties, such as polymers and coatings.
作用机制
The mechanism of action of 5-({3-CARBOXY-4-[2-(4-ISOPROPYLPHENOXY)ACETAMIDO]PHENYL}METHYL)-2-[2-(4-ISOPROPYLPHENOXY)ACETAMIDO]BENZOIC ACID involves its interaction with molecular targets such as enzymes and receptors. The compound may bind to specific sites on these targets, modulating their activity and triggering a cascade of biochemical events. The pathways involved can vary depending on the specific application and context.
相似化合物的比较
Similar Compounds
Similar compounds include other benzoic acid derivatives and phenylacetamides, which share structural features with 5-({3-CARBOXY-4-[2-(4-ISOPROPYLPHENOXY)ACETAMIDO]PHENYL}METHYL)-2-[2-(4-ISOPROPYLPHENOXY)ACETAMIDO]BENZOIC ACID.
Uniqueness
What sets this compound apart is its unique combination of functional groups, which confer specific chemical properties and reactivity. This makes it particularly valuable in applications where precise molecular interactions are required.
属性
分子式 |
C37H38N2O8 |
|---|---|
分子量 |
638.7 g/mol |
IUPAC 名称 |
5-[[3-carboxy-4-[[2-(4-propan-2-ylphenoxy)acetyl]amino]phenyl]methyl]-2-[[2-(4-propan-2-ylphenoxy)acetyl]amino]benzoic acid |
InChI |
InChI=1S/C37H38N2O8/c1-22(2)26-7-11-28(12-8-26)46-20-34(40)38-32-15-5-24(18-30(32)36(42)43)17-25-6-16-33(31(19-25)37(44)45)39-35(41)21-47-29-13-9-27(10-14-29)23(3)4/h5-16,18-19,22-23H,17,20-21H2,1-4H3,(H,38,40)(H,39,41)(H,42,43)(H,44,45) |
InChI 键 |
FVNVRALQFFJRHI-UHFFFAOYSA-N |
规范 SMILES |
CC(C)C1=CC=C(C=C1)OCC(=O)NC2=C(C=C(C=C2)CC3=CC(=C(C=C3)NC(=O)COC4=CC=C(C=C4)C(C)C)C(=O)O)C(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![5-(4-methoxyphenyl)-3-{[(4-methylphenyl)amino]methyl}-1,3,4-oxadiazole-2(3H)-thione](/img/structure/B12455494.png)

![4-benzyl-11-ethyl-5-methylsulfanyl-8-thia-4,6,11-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),5-trien-3-one](/img/structure/B12455502.png)
![5-(2,5-dichlorophenyl)-N-[2-(pyrrolidin-1-yl)phenyl]furan-2-carboxamide](/img/structure/B12455509.png)
![4-amino-N-{4-[(dimethylcarbamoyl)methyl]-2,3-dimethylphenyl}-1-[1-(prop-2-enoyl)piperidin-3-yl]pyrazolo[3,4-d]pyrimidine-3-carboxamide](/img/structure/B12455510.png)

![N'-{(3Z)-2-oxo-1-[(1,3,3-trimethyl-6-azabicyclo[3.2.1]oct-6-yl)methyl]-1,2-dihydro-3H-indol-3-ylidene}pyridine-3-carbohydrazide](/img/structure/B12455524.png)
![5-Bromo-2-{[(4-tert-butylphenoxy)acetyl]amino}benzoic acid](/img/structure/B12455525.png)
![4,4'-{oxybis[benzene-4,1-diylnitrilo(E)methylylidene]}dibenzene-1,3-diol](/img/structure/B12455526.png)
![N-[1-(2-hydroxyphenyl)ethylideneamino]-5-methyl-1H-pyrazole-3-carboxamide](/img/structure/B12455527.png)
![1,3-diphenyl-N-[4-(2-phenylethoxy)phenyl]-1H-pyrazole-4-carboxamide](/img/structure/B12455528.png)
![2-({2-[(4-chlorophenyl)sulfanyl]propanoyl}amino)-N-cyclohexylbenzamide](/img/structure/B12455539.png)
![Dimethyl 4-(4-{[(4-tert-butylphenoxy)acetyl]amino}phenoxy)benzene-1,2-dicarboxylate](/img/structure/B12455546.png)

